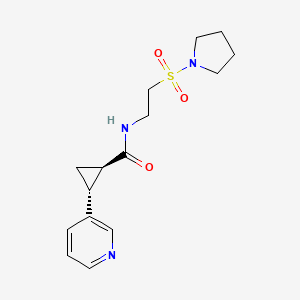![molecular formula C18H19N5O2 B7350900 2-hydroxy-5-imidazol-1-yl-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]benzamide](/img/structure/B7350900.png)
2-hydroxy-5-imidazol-1-yl-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-5-imidazol-1-yl-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]benzamide, also known as CPI-1189, is a small molecule inhibitor that targets the histamine H4 receptor. It has been found to have potential therapeutic applications in various diseases such as asthma, allergies, and inflammation.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-5-imidazol-1-yl-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases such as asthma, allergies, and inflammation. It has been found to inhibit the release of pro-inflammatory cytokines and chemokines, reduce eosinophil recruitment, and improve airway hyperresponsiveness in animal models of asthma. In addition, this compound has also been found to have anti-inflammatory effects in models of allergic dermatitis and colitis.
Wirkmechanismus
2-hydroxy-5-imidazol-1-yl-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]benzamide is a selective antagonist of the histamine H4 receptor, which is primarily expressed on immune cells such as mast cells, eosinophils, and T cells. By blocking the H4 receptor, this compound inhibits the release of pro-inflammatory cytokines and chemokines, reduces eosinophil recruitment, and improves airway hyperresponsiveness. This mechanism of action makes this compound a promising therapeutic candidate for various inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In animal models of asthma, this compound has been found to reduce airway hyperresponsiveness, inhibit the release of pro-inflammatory cytokines and chemokines, and reduce eosinophil recruitment. In addition, this compound has also been found to have anti-inflammatory effects in models of allergic dermatitis and colitis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-hydroxy-5-imidazol-1-yl-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]benzamide is its selectivity towards the histamine H4 receptor, which makes it a promising therapeutic candidate for various inflammatory diseases. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for this compound.
Zukünftige Richtungen
There are several future directions for the research on 2-hydroxy-5-imidazol-1-yl-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]benzamide. One of the areas of interest is the potential therapeutic applications of this compound in other inflammatory diseases such as psoriasis and rheumatoid arthritis. In addition, further studies are needed to determine the optimal dosage and administration route for this compound, as well as its long-term safety and efficacy. Finally, the development of more potent and selective H4 receptor antagonists could lead to the discovery of new therapeutic candidates for inflammatory diseases.
Synthesemethoden
2-hydroxy-5-imidazol-1-yl-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]benzamide can be synthesized using a multi-step process involving the reaction of 2-amino-5-hydroxybenzoic acid with 1,2-dimethylimidazole, followed by the reaction with (1R,2S)-2-imidazol-1-ylcyclopentanamine. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Eigenschaften
IUPAC Name |
2-hydroxy-5-imidazol-1-yl-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-17-5-4-13(22-8-6-19-11-22)10-14(17)18(25)21-15-2-1-3-16(15)23-9-7-20-12-23/h4-12,15-16,24H,1-3H2,(H,21,25)/t15-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOHGXOAPUXJJJ-CVEARBPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N2C=CN=C2)NC(=O)C3=C(C=CC(=C3)N4C=CN=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)N2C=CN=C2)NC(=O)C3=C(C=CC(=C3)N4C=CN=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2H-indazol-3-yl)-1-[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]ethanone](/img/structure/B7350817.png)
![3-(oxan-4-yloxy)-1-[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]propan-1-one](/img/structure/B7350821.png)
![1-[4-oxo-4-[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]butyl]pyridin-2-one](/img/structure/B7350822.png)
![N-cyclopentyl-4-oxo-4-[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]butanamide](/img/structure/B7350827.png)
![6-[2-oxo-2-[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]ethyl]-1,3-dihydroindol-2-one](/img/structure/B7350837.png)
![(4-hydroxynaphthalen-2-yl)-[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]methanone](/img/structure/B7350843.png)
![2-[4-(hydroxymethyl)phenoxy]-1-[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]ethanone](/img/structure/B7350847.png)

![3-(3-methoxy-1,2-oxazol-5-yl)-1-[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]propan-1-one](/img/structure/B7350864.png)
![2-(6,7-difluoro-1-benzofuran-3-yl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]acetamide](/img/structure/B7350868.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7350885.png)
![2-[1-(cyclopropylmethyl)-3,5-dimethylpyrazol-4-yl]-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]acetamide](/img/structure/B7350911.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]thieno[3,2-d]pyrimidine-4-carboxamide](/img/structure/B7350914.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-7-oxo-6H-thieno[2,3-c]pyridine-2-carboxamide](/img/structure/B7350916.png)